5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol
Description
Properties
IUPAC Name |
5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7,11H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOMKZHYRTXLCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)Br)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1465873-61-3 | |
| Record name | 5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the benzofuran ring . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups at the halogen positions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death . In cancer research, the compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression .
Comparison with Similar Compounds
Substituent Effects and Functional Group Diversity
The compound’s halogen substituents (Br, Cl) and hydroxyl group distinguish it from analogues. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
- Halogen Positioning : Bromine at the 5-position is conserved in all analogues, but chlorine varies (e.g., 7-position in the target vs. 6-position in the fluoro-amine derivative). This affects electronic effects and steric hindrance .
- Functional Groups : The hydroxyl group in the target compound contrasts with sulfonyl, amine, and carboxylic acid groups in analogues. These differences dictate reactivity; e.g., the carboxylic acid (pKa ~2-3) is far more acidic than the hydroxyl group (pKa ~10) .
Physical and Chemical Properties
- Hydrogen Bonding: The hydroxyl group enables strong intermolecular hydrogen bonds, likely increasing melting points compared to non-hydroxylated analogues like 5-bromo-7-chloro-2,3-dihydro-1-benzofuran .
- Halogen Bonding : In sulfonyl-containing derivatives (e.g., ), Br⋯O interactions (3.33 Å) stabilize crystal packing, a feature absent in the target compound due to its hydroxyl orientation .
- Solubility : Ionic derivatives like the amine hydrochloride exhibit higher aqueous solubility, whereas the carboxylic acid may form salts under basic conditions .
Crystallographic and Computational Insights
Structural analyses of these compounds frequently employ SHELX programs (e.g., SHELXL-97 for refinement), highlighting standardized methodologies in crystallography . The target compound’s dihydrobenzofuran core likely adopts a planar conformation similar to the sulfonyl derivative, though substituents influence dihedral angles (e.g., 77° in ) .
Biological Activity
5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol is a compound belonging to the benzofuran family, characterized by its unique structural features, including bromine and chlorine substituents. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, drawing from a range of scientific studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHBrClO
- Molecular Weight : 273.53 g/mol
- CAS Number : 1465873-61-3
Target Receptors : Research indicates that this compound interacts with the serotonin receptor 5-HT2A, which is implicated in various physiological processes including mood regulation and cognition.
Biochemical Pathways : Similar benzofuran derivatives have been shown to engage in multiple biological activities such as:
- Anti-tumor activity
- Antibacterial effects
- Antioxidative properties
- Antiviral actions .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. In various studies, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Antitumor Activity
In vitro studies have indicated that benzofuran derivatives can suppress the growth of cancer cells. For instance, the compound has been tested against A549 lung cancer cells, showing preferential suppression compared to non-tumor fibroblasts . The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antibacterial activity of various benzofuran derivatives including this compound. The results demonstrated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a therapeutic agent against resistant strains . -
Anticancer Research :
Another research focused on the cytotoxic effects of this compound on different cancer cell lines. It was found to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .
Q & A
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Br⋯O Halogen Bond Length | 3.335 (2) Å | |
| Dihedral Angle (Benzofuran–Aryl) | 77.37° | |
| Planarity Deviation (Benzofuran) | 0.010 Å |
Q. Table 2. Comparative Synthesis Conditions
| Compound | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Target Analog | 3-Cl-CPBA | DCM | 68 | |
| 5-Methoxy Derivative | DDQ | Hexafluoropropan-2-ol | 85 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
